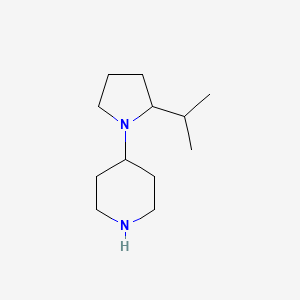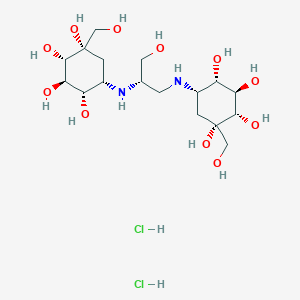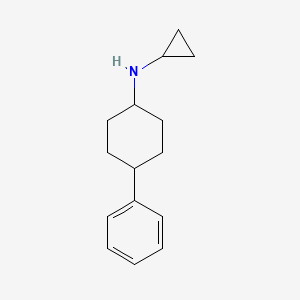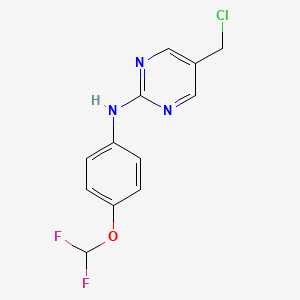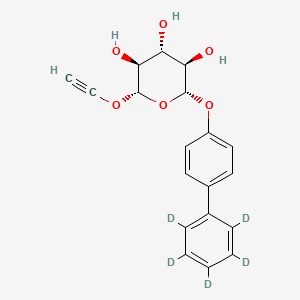
4-Biphenylyl-d5 Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Biphenylyl-d5 Glucuronide is a deuterated analog of 4-Biphenylyl Glucuronide, which is a metabolite of 4-Phenylphenol. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Biphenylyl-d5 Glucuronide typically involves the glucuronidation of 4-Biphenylyl-d5. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs UDP-glucuronosyltransferase enzymes, while chemical methods may use glucuronic acid derivatives under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale glucuronidation processes, often utilizing bioreactors for enzymatic synthesis. The reaction conditions are optimized for high yield and purity, including controlled pH, temperature, and substrate concentrations.
Chemical Reactions Analysis
Types of Reactions: 4-Biphenylyl-d5 Glucuronide primarily undergoes glucuronidation reactions. It can also participate in hydrolysis, where the glucuronide moiety is cleaved, and in oxidation-reduction reactions depending on the environmental conditions .
Common Reagents and Conditions: Common reagents for these reactions include UDP-glucuronic acid for glucuronidation and various acids or bases for hydrolysis. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from these reactions include the deglucuronidated form of 4-Biphenylyl-d5 and various oxidized or reduced derivatives, depending on the specific reaction conditions .
Scientific Research Applications
4-Biphenylyl-d5 Glucuronide is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. Its stable isotope labeling makes it an excellent tracer for studying metabolic pathways and enzyme activities. It is also used in the development of analytical methods for detecting and quantifying glucuronides in biological samples .
Mechanism of Action
The primary mechanism of action for 4-Biphenylyl-d5 Glucuronide involves its role as a substrate for glucuronidation enzymes. These enzymes catalyze the transfer of glucuronic acid to the compound, facilitating its excretion from the body. This process is crucial for the detoxification and elimination of various xenobiotics and endogenous compounds .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 4-Biphenylyl Glucuronide, 4-Hydroxybiphenyl-d5 Glucuronide, and other deuterated glucuronides.
Uniqueness: 4-Biphenylyl-d5 Glucuronide is unique due to its stable isotope labeling, which allows for more precise and accurate tracking in metabolic studies compared to non-deuterated analogs. This feature makes it particularly valuable in research applications where detailed metabolic profiling is required.
Properties
Molecular Formula |
C19H18O6 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-2-ethynoxy-6-[4-(2,3,4,5,6-pentadeuteriophenyl)phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H18O6/c1-2-23-18-16(21)15(20)17(22)19(25-18)24-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h1,3-11,15-22H/t15-,16-,17+,18-,19+/m0/s1/i3D,4D,5D,6D,7D |
InChI Key |
AXAKRSMEZNRXRC-GJEOQBSISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)OC#C)O)O)O)[2H])[2H] |
Canonical SMILES |
C#COC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC=CC=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


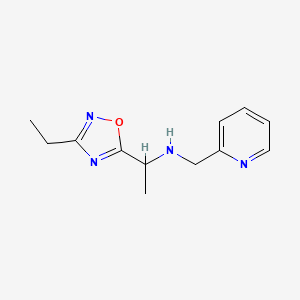


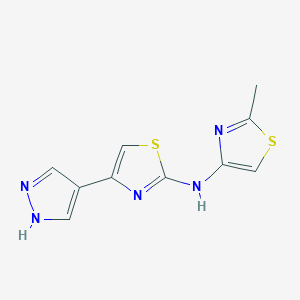
![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)
